molecular formula C27H36N2O6Si B599424 Fmoc-D-Lys(Teoc)-OH CAS No. 198545-00-5

Fmoc-D-Lys(Teoc)-OH

Cat. No.: B599424
CAS No.: 198545-00-5
M. Wt: 512.678
InChI Key: OPNHWQULKLODEU-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-D-Lys(Teoc)-OH” is a biochemical used for proteomics research . Its molecular formula is C27H36N2O6Si and has a molecular weight of 512.7 .


Synthesis Analysis

“this compound” is a silicon-based amino-protecting group, which can be removed with fluorides as in TBAF . It is highly orthogonal to Fmoc and Cbz chemistry and can be used for side-specific derivatization .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C27H36N2O6Si .


Chemical Reactions Analysis

“this compound” is used in proteomics research . The fluorenyl group is highly fluorescent, making it suitable for analysis by reversed phase HPLC .

Mechanism of Action

Target of Action

Fmoc-D-Lys(Teoc)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that it helps to build. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

This compound operates through a mechanism known as Fmoc/tBu solid-phase peptide synthesis . This process involves the use of a solid polymeric protecting group, allowing the use of an excess of reagents to achieve quantitative yields . The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions, allowing the next amino acid to be added to the growing peptide chain .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound aids in the formation of peptide bonds, which are essential for the creation of peptides and proteins. These molecules, in turn, play a wide variety of roles in biological systems, from acting as enzymes and hormones to providing structural support in cells and tissues .

Pharmacokinetics

Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific conditions of the synthesis process .

Result of Action

The primary result of the action of this compound is the formation of peptide bonds, leading to the creation of peptides or proteins . These molecules can then exert various biological effects, depending on their specific amino acid sequences .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of peptide bond formation can be affected by the pH, temperature, and solvent conditions of the reaction . Additionally, the stability of the compound and its efficacy in peptide synthesis can be influenced by storage conditions .

Advantages and Limitations for Lab Experiments

The advantages of using Fmoc-D-Lys(Teoc)-OH in peptide synthesis include its versatility, stability, and ease of purification. It is also compatible with a wide range of coupling reagents and solvents. The limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis and purification.

Future Directions

The future directions for the use of Fmoc-D-Lys(Teoc)-OH in peptide synthesis include the development of new coupling reagents and solvents to improve the efficiency and yield of peptide synthesis. There is also a need for the development of new methods for the synthesis of longer and more complex peptides. Additionally, the use of this compound in the synthesis of peptide-based drugs and therapeutics is an area of active research.

Synthesis Methods

Fmoc-D-Lys(Teoc)-OH is synthesized through a series of chemical reactions. The first step involves the protection of the amino group of lysine using tert-butoxycarbonyl (Boc) protecting group. The second step involves the selective deprotection of the ε-amino group of lysine using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). The third step involves the attachment of the Fmoc group to the α-amino group of lysine using N,Fmoc-D-Lys(Teoc)-OHdimethylformamide (DMF) as a solvent. The final product is purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Fmoc-D-Lys(Teoc)-OH is widely used in peptide synthesis for scientific research purposes. It is used to create peptides with specific sequences that can be used to study the structure and function of proteins. Peptides synthesized using this compound can be used in drug discovery, proteomics, and other areas of biomedical research.

Safety and Hazards

For safety and hazards information, it is recommended to refer to the material safety data sheet (MSDS) of "Fmoc-D-Lys(Teoc)-OH" .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(2-trimethylsilylethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O6Si/c1-36(2,3)17-16-34-26(32)28-15-9-8-14-24(25(30)31)29-27(33)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNHWQULKLODEU-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)CCOC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679805
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[2-(trimethylsilyl)ethoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198545-00-5
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[2-(trimethylsilyl)ethoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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